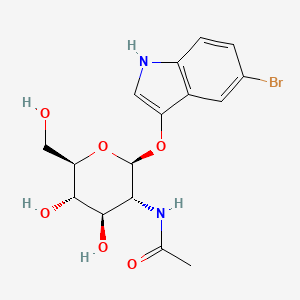

N-((2S,3R,4R,5S,6R)-2-((5-Bromo-1H-indol-3-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((2S,3R,4R,5S,6R)-2-((5-Bromo-1H-indol-3-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide is a chromogenic substrate used primarily in biochemical assays. It is a derivative of indole, substituted with bromine at the 5-position and an N-acetyl-beta-d-glucosaminide group at the 3-position. This compound is often utilized in the detection of specific enzymatic activities, particularly those involving glycosidases.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((2S,3R,4R,5S,6R)-2-((5-Bromo-1H-indol-3-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with indole, which is brominated at the 5-position using bromine or a brominating agent.

Acetylation: The brominated indole is then acetylated to introduce the N-acetyl group.

Glycosylation: The final step involves the glycosylation of the acetylated brominated indole with N-acetyl-beta-d-glucosamine under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Bromination: Large quantities of indole are brominated using industrial brominating agents.

Continuous Acetylation: The brominated indole is continuously acetylated in a reactor.

Automated Glycosylation: Automated systems are used for the glycosylation step to ensure consistency and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

N-((2S,3R,4R,5S,6R)-2-((5-Bromo-1H-indol-3-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide undergoes several types of chemical reactions:

Hydrolysis: The compound can be hydrolyzed by glycosidases to release the indole derivative and N-acetyl-beta-d-glucosamine.

Oxidation: It can be oxidized to form various oxidation products, depending on the conditions and reagents used.

Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using specific glycosidases.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

Hydrolysis: Indole derivative and N-acetyl-beta-d-glucosamine.

Oxidation: Various oxidized indole derivatives.

Substitution: Substituted indole derivatives.

Aplicaciones Científicas De Investigación

N-((2S,3R,4R,5S,6R)-2-((5-Bromo-1H-indol-3-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a chromogenic substrate in enzyme assays to detect glycosidase activity.

Biology: Employed in histochemical staining to visualize enzyme activity in tissues.

Medicine: Utilized in diagnostic assays to detect specific glycosidase activities in biological samples.

Industry: Applied in the quality control of enzyme preparations and in the development of enzyme-based assays.

Mecanismo De Acción

The mechanism of action of N-((2S,3R,4R,5S,6R)-2-((5-Bromo-1H-indol-3-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide involves its hydrolysis by glycosidases. The enzyme cleaves the glycosidic bond, releasing the indole derivative and N-acetyl-beta-d-glucosamine. The indole derivative can then undergo further reactions, such as oxidation, to produce a colored product, which is used as an indicator of enzyme activity.

Comparación Con Compuestos Similares

Similar Compounds

5-Bromo-4-chloro-3-indolyl N-acetyl-beta-d-glucosaminide: Similar structure but with an additional chlorine atom.

5-Bromo-6-chloro-3-indolyl N-acetyl-beta-d-glucosaminide: Another derivative with a different substitution pattern.

5-Bromo-3-indolyl beta-d-galactopyranoside: Similar indole derivative but with a different sugar moiety.

Uniqueness

N-((2S,3R,4R,5S,6R)-2-((5-Bromo-1H-indol-3-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide is unique due to its specific substitution pattern and its use as a chromogenic substrate for detecting glycosidase activity. Its ability to produce a colored product upon enzymatic hydrolysis makes it particularly valuable in biochemical assays and diagnostic applications.

Actividad Biológica

N-((2S,3R,4R,5S,6R)-2-((5-Bromo-1H-indol-3-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide is a complex organic compound with significant biological activity. This article explores its biochemical properties, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

The compound is characterized by its unique stereochemistry and functional groups. Its IUPAC name is:

N-[(2S,3R,4R,5S,6R)-2-[(5-bromo-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

The molecular formula is C16H19BrN2O6, and it has a molecular weight of approximately 421.24 g/mol. The presence of the bromine atom at the 5-position of the indole ring and the acetamide group contributes to its biological activity.

Target Enzyme

The primary target for this compound is N-acetyl-β-D-glucosaminidase (NAG) . It acts as a substrate for NAG, which is involved in the degradation of glycosaminoglycans. Upon enzymatic hydrolysis by NAG, the compound produces a blue precipitate indicative of enzymatic activity. This reaction is crucial for various biochemical assays aimed at detecting glycosidase activity.

Biochemical Pathways

The metabolism of this compound is part of the broader glycosaminoglycan degradation pathway , which plays a vital role in cellular processes such as cell signaling and structural integrity.

Enzymatic Assays

This compound is widely used as a chromogenic substrate in enzyme assays. Its ability to produce a color change upon enzymatic reaction makes it valuable in:

- Detection of Glycosidase Activity : Used in various assays to quantify enzyme activity.

- Histochemical Staining : Employed to visualize enzyme distribution in tissues.

- Diagnostic Applications : Utilized in clinical diagnostics to measure specific glycosidase activities in biological samples.

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

- Study on Enzyme Activity : A study demonstrated that NAG effectively hydrolyzes this compound, leading to significant colorimetric changes that can be quantitatively measured (Kumar et al., 2021) . This property was leveraged to develop sensitive assays for monitoring enzyme levels in clinical samples.

- Application in Cancer Research : Research indicated that compounds similar to NAG substrates can influence cell adhesion and migration in cancer cells. This suggests potential applications in understanding tumor metastasis (Kumar et al., 2021) .

- Pharmacological Studies : Investigations into the pharmacokinetics revealed that compounds with similar structures exhibit varied absorption and metabolism profiles depending on their substituents (GLP Bio Review) . These findings underscore the importance of structural modifications on biological activity.

Propiedades

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(5-bromo-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrN2O6/c1-7(21)19-13-15(23)14(22)12(6-20)25-16(13)24-11-5-18-10-3-2-8(17)4-9(10)11/h2-5,12-16,18,20,22-23H,6H2,1H3,(H,19,21)/t12-,13-,14-,15-,16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOTYWCXJODLOKJ-OXGONZEZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CNC3=C2C=C(C=C3)Br)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CNC3=C2C=C(C=C3)Br)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrN2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.